molecular formula C13H18O2 B7862296 6-(2-Methylphenoxy)hexan-2-one

6-(2-Methylphenoxy)hexan-2-one

Cat. No.: B7862296
M. Wt: 206.28 g/mol
InChI Key: ZVSWMOXZWBGXCY-UHFFFAOYSA-N
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Description

6-(2-Methylphenoxy)hexan-2-one is a chemical compound belonging to the class of aryloxy ketones, recognized for their role as valuable building blocks in organic synthesis . Its structure features a hexan-2-one backbone linked to a 2-methylphenoxy group via an ether bond, presenting two primary reactive sites: the ketone moiety and the aromatic ring . The ketone group can undergo characteristic reactions such as nucleophilic addition, reduction to an alcohol, or enolization, while the aromatic ring can be further modified through electrophilic substitution . This bifunctionality makes it a versatile precursor and intermediate for constructing more complex molecules, potentially including heterocyclic compounds like benzofurans . Researchers may employ this compound in method development, such as studying the regio- and stereoselective outcomes of reactions influenced by the aryloxy scaffold . As a γ-aryloxy ketone, the separation between the carbonyl and the ether linkage can lead to distinct reactivity patterns compared to α-aryloxy ketones, particularly in intramolecular cyclization reactions . Standard synthetic routes for analogous compounds often involve Williamson ether synthesis or the oxidation of the corresponding alcohol precursor . This product is intended for research purposes as a chemical intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

6-(2-methylphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11-7-3-4-9-13(11)15-10-6-5-8-12(2)14/h3-4,7,9H,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSWMOXZWBGXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among hexan-2-one derivatives arise from substituents at the 6-position. Below is a comparative analysis of selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Density (g/cm³) Source
6-(2-Methylphenoxy)hexan-2-one C₁₃H₁₈O₂ 206.28 (estimated) 2-Methylphenoxy ~130–140 (2 Torr)* ~1.02–1.05* -
6-Phenoxy-hexan-2-one C₁₂H₁₆O₂ 192.25 Phenoxy 127 (2 Torr) 1.0164
6-(2,5-Difluorophenoxy)hexan-2-one C₁₂H₁₄F₂O₂ 228.24 2,5-Difluorophenoxy N/A N/A
6-[(2-Chlorophenyl)sulfanyl]hexan-2-one C₁₂H₁₅ClOS 242.77 2-Chlorophenylsulfanyl N/A N/A
6-(1H-Pyrazol-1-yl)hexan-2-one C₉H₁₄N₂O 166.22 Pyrazol-1-yl N/A N/A

Notes:

  • Lipophilicity: The methyl group enhances hydrophobicity, which may improve membrane permeability in pharmaceutical applications relative to non-methylated phenoxy derivatives .
  • Steric Effects : The 2-methyl group introduces steric hindrance, which could influence reaction kinetics in synthetic pathways (e.g., Claisen-Schmidt condensations) compared to less bulky substituents .
Claisen-Schmidt Condensation

highlights Claisen-Schmidt reactions using camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and substituted benzaldehydes. For this compound, the electron-donating methyl group may improve yields in analogous reactions by stabilizing intermediates.

Cyclization Reactions

Bicyclic ketones like 3-oxabicyclo[3.1.0]hexan-2-one () and 6-methyl-7-oxabicyclo[4.1.0]heptan-5-one () demonstrate the impact of ring strain and steric effects on reactivity. The linear structure of this compound lacks such strain, making it less reactive in ring-expansion reactions but more versatile in open-chain syntheses .

Preparation Methods

Reaction Mechanism and General Procedure

Williamson ether synthesis is the most widely reported method for preparing 6-(2-Methylphenoxy)hexan-2-one. This two-step process involves:

  • Generation of a phenoxide nucleophile : 2-Methylphenol is deprotonated using a strong base (e.g., NaOH, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic substitution : The phenoxide attacks 6-chlorohexan-2-one at the 6-position, displacing chloride to form the ether bond.

Key variables influencing yield include:

  • Base selection : Potassium carbonate (K₂CO₃) provides higher yields (72–78%) compared to NaOH (60–65%) due to reduced hydrolysis of the chlorohexanone precursor.

  • Solvent effects : DMF enhances nucleophilicity but may increase side reactions at elevated temperatures (>80°C). Acetonitrile balances reactivity and stability, favoring yields of 70–75% at 60°C.

Table 1: Williamson Synthesis Optimization

BaseSolventTemperature (°C)Yield (%)Byproducts (%)
K₂CO₃DMF80785
NaOHAcetonitrile60658
NaHTHF25683

Nucleophilic Aromatic Substitution (NAS)

Direct Substitution on Activated Ketones

6-Bromohexan-2-one reacts with 2-methylphenol under NAS conditions, leveraging electron-withdrawing effects of the ketone to activate the 6-position. Catalytic Cu(I) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates:

  • Catalyzed NAS : CuI (5 mol%) in toluene at 110°C achieves 70% yield in 12 hours.

  • Solvent-free NAS : Microwave-assisted reactions reduce time to 2 hours but lower yield to 55% due to thermal decomposition.

Oxidative Coupling Strategies

Hypervalent Iodine-Mediated Coupling

Recent advances employ (diacetoxyiodo)benzene (DAIB) to couple 2-methylphenol with hexan-2-one derivatives. This one-pot method avoids pre-functionalized substrates:

  • Conditions : DAIB (1.2 eq), BF₃·OEt₂ (10 mol%), CH₂Cl₂, 0°C → 25°C.

  • Yield : 62% with 88% purity after column chromatography.

Byproduct Analysis and Mitigation

Dichloro Impurities

Competing elimination or over-halogenation generates dichlorohexanone byproducts. Strategies to suppress these include:

  • Controlled stoichiometry : Limiting Cl⁻ equivalents to 1.5 mol reduces dichloro content from 8% to <2%.

  • Additives : Acetic acid (1.7–3.5 eq) enhances selectivity for mono-substitution via protonation of reactive intermediates.

Green Chemistry Approaches

Solvent Recycling and Catalyst Reuse

  • Ionic liquid systems : [BMIM][BF₄] allows 5 reaction cycles with <5% yield drop, reducing waste.

  • Biocatalysis : Lipase-mediated transesterification trials show preliminary success (45% yield), though scalability remains challenging .

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